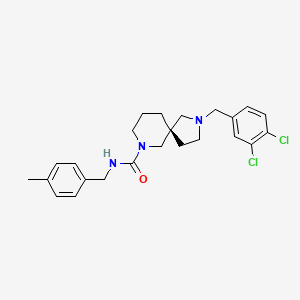

GSK2850163 (S enantiomer)

説明

特性

分子式 |

C24H29Cl2N3O |

|---|---|

分子量 |

446.4 g/mol |

IUPAC名 |

(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide |

InChI |

InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1 |

InChIキー |

YFDASBFQKMHSSJ-DEOSSOPVSA-N |

異性体SMILES |

CC1=CC=C(C=C1)CNC(=O)N2CCC[C@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |

正規SMILES |

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

What is the difference between GSK2850163 R and S enantiomers?

An in-depth analysis of GSK2850163, the monoclonal antibody component of the antibody-drug conjugate belantamab mafodotin (Blenrep), reveals a crucial distinction regarding its stereochemistry. Unlike small molecules which can exist as R and S enantiomers if they possess a chiral center, large protein therapeutics like monoclonal antibodies are inherently chiral due to their construction from L-amino acids. This results in a single, specific three-dimensional structure, meaning the concept of R and S enantiomers does not apply to the GSK2850163 antibody as a whole.

This guide provides a detailed technical overview of GSK2850163's function as part of belantamab mafodotin, its mechanism of action, and relevant clinical data, addressing the core requirements of the original query within a biologically accurate framework.

GSK2850163: The Targeting Component of Belantamab Mafodotin

GSK2850163 is a humanized IgG1κ monoclonal antibody designed to specifically target the B-cell maturation antigen (BCMA).[1] BCMA is a protein selectively expressed on the surface of plasma cells, including malignant multiple myeloma cells.[2] This high specificity makes it an attractive target for delivering cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues.[2]

In the antibody-drug conjugate (ADC) belantamab mafodotin, GSK2850163 is covalently linked to a cytotoxic agent, monomethyl auristatin F (MMAF), via a non-cleavable maleimidocaproyl linker. The antibody's role is to act as a homing device, binding to BCMA on myeloma cells and facilitating the internalization of the entire ADC complex.[2][3]

Mechanism of Action

The therapeutic effect of belantamab mafodotin is a multi-step process initiated by the GSK2850163 component:

-

Binding to BCMA: GSK2850163 binds with high affinity to BCMA on the surface of multiple myeloma cells.[3]

-

Internalization: Upon binding, the belantamab mafodotin-BCMA complex is internalized into the cell through endocytosis.[3]

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the antibody is degraded, leading to the release of the cytotoxic MMAF payload.[3]

-

Microtubule Disruption and Apoptosis: Once released into the cytoplasm, MMAF binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) of the myeloma cell.[2][4]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of the GSK2850163 antibody has been afucosylated, a modification that enhances its binding to Fcγ receptors on immune effector cells like natural killer (NK) cells.[4] This enhanced binding can lead to ADCC, a process where immune cells are recruited to kill the antibody-targeted cancer cells.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of belantamab mafodotin.

Quantitative Data

As there are no R and S enantiomers of GSK2850163 to compare, the following table summarizes key clinical data for belantamab mafodotin from the DREAMM-7 clinical trial.

| Parameter | Value | Reference |

| Indication | Relapsed or refractory multiple myeloma | [1] |

| Ocular Toxicity (any grade) | 92% | [1] |

| Grade 3 or 4 Ocular Toxicity | 77% | [1] |

| Dosage Modification due to Ocular Toxicity | 83% | [1] |

Experimental Protocols

Given the absence of R and S enantiomers, a detailed experimental protocol for their comparison is not applicable. However, a general workflow for the preclinical evaluation of an antibody-drug conjugate like belantamab mafodotin is outlined below.

Generalized Workflow for ADC Evaluation

Caption: Generalized preclinical workflow for ADC evaluation.

Conclusion

While the query regarding the R and S enantiomers of GSK2850163 is based on a misunderstanding of antibody stereochemistry, the underlying interest in the technical details of this molecule is addressed by examining its role in the antibody-drug conjugate belantamab mafodotin. GSK2850163 serves as a highly specific targeting agent for BCMA-expressing myeloma cells, enabling the delivery of a potent cytotoxic payload. The clinical efficacy of belantamab mafodotin is well-documented, as are its significant ocular toxicities that require careful management.[1] Future research will continue to explore the therapeutic potential of BCMA-targeted therapies in multiple myeloma.

References

An In-depth Technical Guide to the Mechanism of Action of GSK2850163 (S enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2850163 is the identifying nomenclature for the antibody component of the antibody-drug conjugate (ADC) belantamab mafodotin (brand name Blenrep). The active agent is a humanized IgG1 monoclonal antibody directed against B-cell maturation antigen (BCMA), conjugated to the cytotoxic agent monomethyl auristatin F (MMAF) via a stable, non-cleavable linker. This guide provides a detailed examination of its multi-faceted mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the core biological processes.

Core Mechanism of Action: A Multi-Pronged Attack on Multiple Myeloma

Belantamab mafodotin eradicates multiple myeloma cells through a sophisticated, multi-modal mechanism that combines targeted delivery of a potent cytotoxic payload with the effector functions of a monoclonal antibody.

Targeting B-Cell Maturation Antigen (BCMA)

The primary target of belantamab mafodotin is the B-cell maturation antigen (BCMA), a transmembrane protein predominantly expressed on the surface of mature B-lymphocytes and plasma cells, and notably overexpressed on malignant multiple myeloma cells.[1] This restricted expression profile makes BCMA an ideal target for minimizing off-tumor toxicity.[1]

Internalization and Payload Delivery

Upon binding to BCMA, the belantamab mafodotin-BCMA complex is rapidly internalized by the myeloma cell through endocytosis.[2] Once inside the cell, the ADC is trafficked to the lysosomes. The acidic environment of the lysosome facilitates the proteolytic cleavage of the linker, releasing the cytotoxic payload, monomethyl auristatin F (MMAF), into the cytoplasm.[2]

Cytotoxicity via Microtubule Disruption

MMAF is a potent anti-mitotic agent that works by inhibiting tubulin polymerization.[3] This disruption of the microtubule network leads to a cascade of events culminating in apoptosis:

-

Cell Cycle Arrest: The inability to form a functional mitotic spindle arrests the cell cycle at the G2/M phase.[2]

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

Immune-Mediated Tumor Cell Killing

Beyond the direct cytotoxic effects of MMAF, the antibody component of belantamab mafodotin engages the patient's immune system to attack the myeloma cells:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of the belantamab mafodotin antibody is afucosylated, a modification that enhances its binding affinity to the FcγRIIIa receptors on immune effector cells, such as Natural Killer (NK) cells.[1] This enhanced binding leads to a more potent ADCC response, where NK cells release cytotoxic granules that lyse the targeted myeloma cell.[1]

-

Antibody-Dependent Cellular Phagocytosis (ADCP): The antibody can also facilitate the engulfment and destruction of myeloma cells by phagocytic immune cells, like macrophages, in a process known as ADCP.[3]

Disruption of Pro-Survival Signaling

BCMA is a critical receptor for the survival and proliferation of plasma cells. It binds to its ligands, a proliferation-inducing ligand (APRIL) and B-cell activating factor (BAFF), which activates several downstream signaling pathways crucial for myeloma cell survival, including the NF-κB and JNK pathways.[4][5] By binding to BCMA, belantamab mafodotin can block the binding of these ligands, thereby inhibiting these pro-survival signals and contributing to apoptosis.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical activity of belantamab mafodotin.

Table 1: Preclinical Activity of Belantamab Mafodotin

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (Kd) to human BCMA | ~1 nM | N/A | [2] |

| In Vitro Cytotoxicity (EC50) | 50 to 3,000-fold shift in sensitive cell lines | Multiple myeloma and lymphoma cell lines | [2] |

Note: Specific IC50 values for belantamab mafodotin across a wide panel of multiple myeloma cell lines are not consistently reported in publicly available literature. The provided data indicates a significant increase in potency in sensitive cell lines.

Table 2: Clinical Efficacy of Belantamab Mafodotin (DREAMM Trials)

| Trial | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Reference |

| DREAMM-2 | Belantamab mafodotin monotherapy (2.5 mg/kg) | Relapsed/refractory multiple myeloma | 32% | [3] |

| DREAMM-3 | Belantamab mafodotin vs. Pomalidomide + Dexamethasone | Relapsed/refractory multiple myeloma | Showed significant progress in survival incidence | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of belantamab mafodotin's mechanism of action are outlined below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of belantamab mafodotin or free MMAF for 72 hours. Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat multiple myeloma cells with belantamab mafodotin at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of the antibody component of the ADC to mediate the killing of target cells by immune effector cells.

-

Target Cell Preparation: Label multiple myeloma cells (target cells) with a fluorescent dye (e.g., calcein AM) or use a luciferase-expressing cell line.

-

Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or Natural Killer (NK) cells (effector cells) from healthy donors.

-

Co-culture: Co-culture the target and effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1) in the presence of serial dilutions of belantamab mafodotin.

-

Incubation: Incubate the co-culture for 4-6 hours.

-

Data Acquisition:

-

For fluorescent dye-based assays, measure the release of the dye from lysed target cells into the supernatant using a fluorescence plate reader.

-

For luciferase-based assays, measure the luminescence of the remaining viable target cells.

-

Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.

-

-

Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and E:T ratio.

Visualizations

The following diagrams illustrate the key signaling pathways and mechanisms described in this guide.

References

- 1. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. springworkstx.com [springworkstx.com]

- 3. ichor.bio [ichor.bio]

- 4. TNF receptor family member BCMA (B cell maturation) associates with TNF receptor-associated factor (TRAF) 1, TRAF2, and TRAF3 and activates NF-kappa B, elk-1, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. B-cell maturation antigen targeting strategies in multiple myeloma treatment, advantages and disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

Inactive Enantiomer of IRE1α Inhibitor GSK2850163: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the inactive S-enantiomer of GSK2850163, a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α). By examining its relationship to the active enantiomer and its role as a negative control, this document serves as a critical resource for researchers investigating the unfolded protein response (UPR) pathway.

Introduction to IRE1α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a crucial organelle responsible for protein folding and modification. When the ER's folding capacity is overwhelmed, unfolded or misfolded proteins accumulate, leading to ER stress. To counteract this, cells activate a signaling network known as the unfolded protein response (UPR).[1][2] Inositol-requiring enzyme 1α (IRE1α) is a key transducer of the UPR, acting as a sensor for ER stress.[1][3] IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[4] Upon activation, IRE1α dimerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][6] This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.[5][6] However, under prolonged ER stress, IRE1α can also initiate apoptosis through pathways involving the recruitment of TRAF2 and the activation of JNK.[1][3][5]

GSK2850163 is a small molecule inhibitor that targets the kinase domain of IRE1α, thereby allosterically inhibiting its RNase activity.[7][8][9] Chirality is a critical aspect of pharmacology, as different enantiomers of a drug can have vastly different biological activities.[10][11] GSK2850163 is a chiral molecule, and its inhibitory activity is specific to one enantiomer. The corresponding S-enantiomer is considered inactive and serves as an essential negative control in experiments to ensure that the observed biological effects are specifically due to the inhibition of IRE1α by the active compound.[4][12]

Data Presentation: Active vs. Inactive Enantiomers

| Compound | Target | Assay | IC50 | Reference |

| GSK2850163 | IRE1α Kinase Activity | Biochemical Assay | 20 nM | [7][8] |

| GSK2850163 | IRE1α RNase Activity (XBP1 splicing) | Cellular Assay | 200 nM | [7][8] |

| GSK2850163 (S-enantiomer) | IRE1α Kinase & RNase Activity | Not specified | Inactive | [4][12] |

Note: The term "Inactive" for the S-enantiomer is based on supplier information. Specific IC50 values from direct comparative studies were not found in the searched literature.[4]

Experimental Protocols

Detailed methodologies are crucial for validating the differential activity of the GSK2850163 enantiomers. Below are protocols for key experiments.

In Vitro IRE1α Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, specifically its autophosphorylation.

Materials:

-

Recombinant human IRE1α (cytoplasmic domain)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)

-

GSK2850163 and its S-enantiomer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

-

Plate reader for luminescence

Procedure:

-

Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO, then dilute further in kinase buffer.

-

Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Add 10 µL of recombinant IRE1α enzyme to each well (except the "no enzyme" control) and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular XBP1 Splicing Assay

This assay determines a compound's ability to inhibit the RNase activity of IRE1α in a cellular context by measuring the splicing of XBP1 mRNA.

Materials:

-

A human cell line (e.g., HEK293T, RPMI-8226)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

GSK2850163 and its S-enantiomer

-

TRIzol reagent for RNA extraction

-

Reverse transcription kit

-

PCR reagents and primers flanking the XBP1 splice site

-

Agarose gel or polyacrylamide gel

-

Gel electrophoresis equipment and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of GSK2850163 or its S-enantiomer for 1-2 hours. Include a vehicle control (DMSO).

-

Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL) or thapsigargin to the media and incubate for an additional 4-6 hours.

-

Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.[15]

-

Perform reverse transcription on the extracted RNA to generate cDNA.[15]

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron that is removed during splicing.[15][16]

-

Separate the PCR products on a high-resolution agarose gel or a polyacrylamide gel.[15][17] The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.

-

Visualize the bands using a gel imaging system and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

-

Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.

Mandatory Visualizations

IRE1α Signaling Pathway

Caption: IRE1α signaling pathway under ER stress and the point of inhibition by GSK2850163.

Experimental Workflow: Comparing GSK2850163 Enantiomers

Caption: Workflow for the comparative analysis of GSK2850163 enantiomers.

Conclusion

GSK2850163 is a well-characterized and potent inhibitor of both the kinase and RNase activities of IRE1α.[4] Its inactive S-enantiomer serves as a critical negative control for in vitro and in vivo studies, ensuring the specificity of the observed effects.[4] The provided experimental protocols offer a robust framework for researchers to independently verify the activity of GSK2850163 and to further explore the role of the IRE1α signaling pathway in health and disease. While direct quantitative comparative data for the inactive enantiomer is not widely published, its consistent use as a negative control in the literature underscores the stereospecificity of GSK2850163's inhibitory action.[4] Further studies providing a direct quantitative comparison would be beneficial to the research community.

References

- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]

- 2. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. karger.com [karger.com]

- 6. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.eu [file.medchemexpress.eu]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. XBP1 mRNA splicing assay [bio-protocol.org]

- 16. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. XBP1 splicing assay [bio-protocol.org]

An In-Depth Technical Guide to GSK2850163: An IRE1α Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2850163 is a potent and selective small molecule inhibitor of Inositol-Requiring Enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Its activation is a central event in one of the three major branches of the UPR.

This technical guide provides a comprehensive overview of GSK2850163, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study. It also introduces the S-enantiomer of GSK2850163, which serves as an invaluable tool for researchers as an inactive control.

GSK2850163 and its S-enantiomer: Core Information

GSK2850163 is a chiral molecule, and its biological activity is specific to one enantiomer. The S-enantiomer is reported to be inactive and is an essential negative control for in vitro and in vivo studies to ensure that the observed effects are specifically due to the inhibition of IRE1α by the active compound.[1]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | SMILES |

| GSK2850163 (S enantiomer) | 2309519-81-9 | C₂₄H₂₉Cl₂N₃O | 446.41 | O=C(NCC1=CC=C(C=C1)C)N2CCC[C@@]3(CCN(C3)CC4=CC=C(C(Cl)=C4)Cl)C2 |

Mechanism of Action: Inhibition of the IRE1α Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain. The activated RNase then catalyzes the unconventional splicing of a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve the ER stress.

GSK2850163 is a novel inhibitor that targets the kinase activity of IRE1α.[2] By inhibiting the kinase function, GSK2850163 prevents the subsequent activation of the RNase domain, thereby blocking the splicing of XBP1 mRNA.[2] This leads to a reduction in the levels of XBP1s and the downstream adaptive UPR signaling.

Signaling Pathway Diagram

Quantitative Data

GSK2850163 has been shown to be a potent inhibitor of both the kinase and RNase activities of IRE1α. The following table summarizes the reported inhibitory concentrations (IC50) for the active enantiomer. The S-enantiomer is reported as inactive, though specific IC50 values from direct comparative studies are not widely published.[1]

| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) |

| GSK2850163 | IRE1α | 20 nM | 200 nM |

| GSK2850163 (S enantiomer) | IRE1α | Inactive | Inactive |

Table 1: Inhibitory activity of GSK2850163 and its S-enantiomer against IRE1α.

Experimental Protocols

Protocol 1: Western Blot for Phospho-IRE1α (Ser724)

This protocol is for the detection of the activated, phosphorylated form of IRE1α.

1. Sample Preparation: a. Culture cells to the desired confluency and treat with compounds (e.g., GSK2850163, S-enantiomer control, and an ER stress inducer like tunicamycin or thapsigargin) for the appropriate time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer: a. Denature 20-40 µg of protein lysate by boiling in SDS-PAGE sample buffer. b. Resolve the proteins on an 8-12% SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.

3. Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-IRE1α (Ser724) overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. For a loading control, the membrane can be stripped and re-probed with an antibody for total IRE1α or a housekeeping protein like β-actin.

Protocol 2: RT-PCR for XBP1 Splicing

This assay directly measures the endoribonuclease activity of IRE1α by detecting the spliced and unspliced forms of XBP1 mRNA.

1. Cell Treatment and RNA Extraction: a. Treat cells with an ER stress inducer (e.g., tunicamycin) in the presence or absence of GSK2850163 or its S-enantiomer. b. Harvest cells and extract total RNA using a commercial kit.

2. cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. PCR Amplification: a. Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. b. Use a thermal cycler with an appropriate program (e.g., 95°C for 5 min; 30-35 cycles of 95°C for 30s, 60°C for 30s, 72°C for 30s; final extension at 72°C for 5 min).

4. Gel Electrophoresis: a. Resolve the PCR products on a 3% agarose gel. b. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band. c. Effective inhibition by GSK2850163 will result in a decrease in the intensity of the XBP1s band compared to the control treated only with the ER stress inducer.

Protocol 3: In Vivo Xenograft Model (General Protocol)

1. Cell Culture and Implantation: a. Culture a relevant cancer cell line (e.g., multiple myeloma) under standard conditions. b. Harvest and resuspend cells in a suitable medium (e.g., PBS or media mixed with Matrigel). c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

2. Tumor Growth and Treatment: a. Monitor tumor growth regularly using calipers. b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, GSK2850163, S-enantiomer control). c. Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

3. Efficacy and Pharmacodynamic Assessment: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors. c. Tumor weight can be measured as a primary efficacy endpoint. d. Tumor tissue can be collected for pharmacodynamic analysis, such as Western blot for p-IRE1α or RT-PCR for XBP1 splicing, to confirm target engagement in vivo.

Conclusion

GSK2850163 is a valuable research tool for investigating the role of the IRE1α branch of the Unfolded Protein Response in health and disease. Its potency and selectivity, coupled with the availability of its inactive S-enantiomer as a negative control, make it an ideal probe for cellular and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the effects of GSK2850163 and further elucidate the therapeutic potential of targeting the IRE1α pathway in various pathological conditions, including cancer.

References

The Role of GSK2850163's Inactive Enantiomer in Unfolded Protein Response Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK2850163, a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), and the critical role of its inactive S-enantiomer in the study of the Unfolded Protein Response (UPR). This document outlines the rationale for using the inactive enantiomer as a negative control, presents available activity data, details key experimental protocols, and illustrates the intricate signaling pathways of the UPR.

Introduction: Chirality and Specificity in UPR Research

The Unfolded Protein Response is a crucial cellular stress response network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is orchestrated by three main sensor proteins: IRE1α, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1][2] GSK2850163 is a small molecule inhibitor that specifically targets the IRE1α pathway, a key branch of the UPR.[3]

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[4] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different biological activities.[5] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive (the distomer), or even contribute to off-target effects.[4]

GSK2850163 is a chiral compound, and its biological activity as an IRE1α inhibitor resides in one of its enantiomers.[3] The corresponding S-enantiomer is widely regarded as inactive and serves as an essential negative control in experimental settings.[3][5][6][7] The use of this inactive enantiomer is critical for ensuring that the observed biological effects are specifically due to the inhibition of IRE1α by the active form of GSK2850163 and not due to non-specific effects of the chemical scaffold.[3]

Data Presentation: Comparative Activity of GSK2850163 and its Inactive Enantiomer

| Compound | Target | Activity | IC50 | Reference |

| GSK2850163 | IRE1α | Kinase Inhibition | 20 nM | [3] |

| IRE1α | RNase Inhibition | 200 nM | [3] | |

| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive | [3][8] |

| IRE1α | RNase Inhibition | Inactive | [3][8] |

*Note: The term "Inactive" for the S-enantiomer is based on supplier information.[5][6][7][9] Specific IC50 values from direct comparative studies were not found in the searched literature.[3][8]

The Unfolded Protein Response (UPR) Signaling Pathways

The UPR is a complex signaling network that aims to restore ER homeostasis. When ER stress is unresolvable, the UPR can switch from a pro-survival to a pro-apoptotic response.[10] The three main branches of the UPR are detailed below.

The IRE1α Pathway

Under ER stress, the ER-resident chaperone BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation.[10] This activates the RNase domain of IRE1α, which then catalyzes the unconventional splicing of a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[3] The resulting spliced XBP1 (XBP1s) mRNA is translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[3][11] GSK2850163 inhibits both the kinase and RNase activities of IRE1α, thereby blocking the production of XBP1s.[3]

IRE1α Signaling Pathway and Inhibition by GSK2850163.

The PERK Pathway

Similar to IRE1α, the dissociation of BiP from PERK upon ER stress leads to its dimerization and autophosphorylation.[10] Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α).[12] This phosphorylation leads to a general attenuation of protein translation, thereby reducing the protein load on the ER.[12] However, it paradoxically promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., via CHOP).[4]

PERK Signaling Pathway.

The ATF6 Pathway

Upon ER stress and dissociation from BiP, ATF6 translocates from the ER to the Golgi apparatus.[3] In the Golgi, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6f).[13] This fragment then moves to the nucleus, where it acts as a transcription factor to upregulate genes encoding ER chaperones and components of the ERAD machinery.[14]

ATF6 Signaling Pathway.

Experimental Protocols

To accurately assess the specific inhibition of IRE1α by GSK2850163, it is imperative to include its inactive S-enantiomer as a negative control in all experiments. This ensures that any observed effects are not due to the chemical structure itself but to the specific interaction of the active enantiomer with the target.

In Vitro IRE1α Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of IRE1α, which is responsible for its autophosphorylation and activation.[3]

Materials:

-

Recombinant human IRE1α protein (cytoplasmic domain)

-

GSK2850163 and its inactive S-enantiomer

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[3]

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or Phos-tag™ gels)[3]

Workflow:

Workflow for In Vitro IRE1α Kinase Assay.

Detailed Methodology:

-

Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

In a microplate, add the kinase assay buffer, recombinant IRE1α protein, and the test compounds (or DMSO for control).

-

Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.[3]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate. The ATP concentration should ideally be at or near the Km for IRE1α to detect competitive inhibitors.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C, ensuring the reaction remains in the linear range.[3]

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to kinase activity.[15]

-

Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve. The inactive enantiomer should show no significant inhibition at the concentrations tested.

Cellular XBP1 Splicing Assay

This cell-based assay assesses the ability of a compound to inhibit IRE1α-mediated XBP1 mRNA splicing within a cellular context.[3]

Materials:

-

Human cell line (e.g., HeLa or HEK293T)

-

ER stress inducer (e.g., Tunicamycin at 1-5 µg/ml or Thapsigargin at 100-300 nM)[16][17]

-

GSK2850163 and its inactive S-enantiomer

-

Cell culture medium and reagents

-

RNA extraction kit

-

Reverse transcriptase and PCR reagents

-

Primers flanking the 26-nucleotide XBP1 splice site[18]

-

Agarose gel electrophoresis equipment

Workflow:

Workflow for Cellular XBP1 Splicing Assay.

Detailed Methodology:

-

Seed cells (e.g., HeLa) in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of GSK2850163 or its S-enantiomer for a specified time (e.g., 1 hour).[3] Include a vehicle control (DMSO).

-

Induce ER stress by adding an agent like tunicamycin to the cell culture medium and incubate for a further period (e.g., 4-6 hours).[3][18] This timeframe is typically sufficient to observe robust XBP1 splicing.[18]

-

Harvest the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to generate cDNA.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

-

Separate the PCR products on a high-percentage agarose gel (e.g., 3%).[6] The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.[3] A hybrid band may also be visible.[17]

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. Calculate the percent inhibition of XBP1 splicing for each compound concentration. The inactive enantiomer should not inhibit the tunicamycin-induced shift from XBP1u to XBP1s.

The Importance of the Inactive Enantiomer as a Negative Control

The inclusion of an inactive enantiomer in experimental design is a cornerstone of rigorous pharmacological research. It allows for the definitive attribution of a biological effect to the specific interaction of the active enantiomer with its target.

Logical Framework for Using an Inactive Enantiomer.

By demonstrating that the S-enantiomer of GSK2850163 fails to inhibit IRE1α kinase activity or prevent XBP1 splicing, researchers can confidently conclude that the effects seen with the active enantiomer are due to on-target inhibition. This control is crucial for validating GSK2850163 as a specific tool for interrogating the IRE1α branch of the UPR and for the development of potential therapeutics targeting this pathway.

Conclusion

The inactive S-enantiomer of GSK2850163 is an indispensable tool for researchers studying the Unfolded Protein Response. Its use as a negative control provides the necessary rigor to validate the specific, on-target effects of the active GSK2850163 compound on the IRE1α signaling pathway. While quantitative comparative data for the inactive enantiomer remains largely unpublished, its consistent application in the described experimental protocols underscores the stereospecificity of GSK2850163's inhibitory action and is a critical component of robust experimental design in UPR research.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. GSK2850163 (S enantiomer) | 2309519-81-9 | MOLNOVA [molnova.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activating Transcription Factor-6 (ATF6) Mediates Apoptosis with Reduction of Myeloid Cell Leukemia Sequence 1 (Mcl-1) Protein via Induction of WW Domain Binding Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Live imaging of the co-translational recruitment of XBP1 mRNA to the ER and its processing by diffuse, non-polarized IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Discovery and Synthesis of Belantamab Mafodotin (GSK2850163) Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and stereoisomeric considerations of belantamab mafodotin, an antibody-drug conjugate (ADC) formerly identified as GSK2850163 and now known as GSK2857916. Belantamab mafodotin is a targeted therapy for relapsed and refractory multiple myeloma. A critical aspect of this ADC is the stereochemistry of its cytotoxic payload, monomethyl auristatin F (MMAF), which exists as conformational isomers with differing biological activities. This document details the synthetic pathways, experimental protocols, and the significance of stereoisomerism in the efficacy of this therapeutic agent.

Introduction: From GSK2850163 to Belantamab Mafodotin

Belantamab mafodotin (GSK2857916) is a humanized IgG1 monoclonal antibody against B-cell maturation antigen (BCMA) conjugated to the cytotoxic agent monomethyl auristatin F (MMAF).[1][2] BCMA is a promising therapeutic target due to its high expression on plasma cells in multiple myeloma.[1] The ADC's multimodal mechanism of action includes direct anti-tumor activity by delivering the potent anti-mitotic MMAF, induction of antibody-dependent cellular cytotoxicity (ADCC), and immunogenic cell death.[1][2][3]

The core of this guide focuses on the stereoisomers of the MMAF payload, a critical factor influencing the overall efficacy of the ADC.

The Stereoisomers of Monomethyl Auristatin F (MMAF)

The cytotoxic component of belantamab mafodotin, MMAF, is a synthetic analog of the natural antineoplastic agent dolastatin 10.[4] A key feature of MMAF is the presence of conformational isomers, specifically cis and trans isomers, arising from restricted rotation around the amide bond between the dolaproine and dolaisoleuine residues.[1][5]

Extensive research, including NMR spectroscopy, has revealed that only the trans-conformer of MMAF is biologically active.[1][5] This isomer can bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[6] In solution, MMAF exists in a dynamic equilibrium, with a roughly equal proportion of the active trans and inactive cis isomers. The conversion between these two forms is slow, which can impact the overall potency of the drug.[1][5]

Synthesis of Belantamab Mafodotin

The synthesis of belantamab mafodotin is a two-stage process: the synthesis of the MMAF payload with its linker and the subsequent conjugation to the belantamab monoclonal antibody.

Synthesis of the MMAF Payload and Linker (mcMMAF)

The synthesis of the maleimidocaproyl-MMAF (mcMMAF) derivative is a complex multi-step process. While a detailed, step-by-step protocol for stereoselective synthesis favoring the active trans-isomer is proprietary and not fully disclosed in the public domain, the general approach involves the synthesis of the constituent amino acids, dolaproine and dolaisoleuine, followed by peptide couplings.

Experimental Protocol: General Synthesis of MMAF Precursors

-

Stereospecific Synthesis of Dolaproine: The synthesis of the three chiral centers of dolaproine can be achieved via an aldol condensation of a chiral oxazolidinone with S-prolinal, followed by methylation and cleavage of the amide.[7]

-

Synthesis of Dolaisoleucine: The synthesis of this unusual amino acid can be accomplished through various stereoselective routes, often involving asymmetric crotylation or allylation of N-Boc-L-isoleucinal.[8]

-

Peptide Coupling: The individual amino acid units are sequentially coupled using standard peptide synthesis methodologies to form the pentapeptide backbone of MMAF.

-

Linker Attachment: The maleimidocaproyl (mc) linker is attached to the N-terminus of the MMAF peptide.

Conjugation of mcMMAF to Belantamab Antibody

The mcMMAF is conjugated to the belantamab antibody through a stable thioether bond formed with the cysteine residues of the antibody.

Experimental Protocol: Antibody-MMAF Conjugation [9][10][11][]

-

Antibody Preparation: Prepare the belantamab antibody at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).

-

Antibody Reduction: Reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This is typically achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or 2-mercaptoethylamine (2-MEA) at 37°C for approximately 2 hours.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column.

-

Conjugation Reaction: Add the pre-activated mcMMAF to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody. The reaction is typically carried out at room temperature for about 2 hours.

-

Quenching: Stop the reaction by adding a capping agent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

-

Purification: Purify the resulting ADC to remove unconjugated MMAF and other impurities. This is often achieved using chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using methods like UV-Vis spectroscopy, mass spectrometry, and chromatography.[13]

Quantitative Data on MMAF Stereoisomers

| Compound | cis:trans Ratio (in solution) | Relative Cytotoxicity |

| MMAF | ~60:40 | Baseline |

| Fluorinated MMAF (F-MMAF) | Shifted towards >90% trans | Marginally more toxic than MMAF |

| Chlorinated MMAF (Cl-MMAF) | Shifted towards >90% trans | Potency in the same range as MMAF |

Data extrapolated from studies on halogenated MMAF derivatives which show that shifting the equilibrium towards the active trans isomer retains or slightly improves cytotoxicity.[14]

Signaling Pathway and Mechanism of Action

The mechanism of action of belantamab mafodotin is multifaceted, involving both direct cytotoxicity and immune-mediated effects.

Caption: Mechanism of action of belantamab mafodotin.

Experimental Workflows

MMAF Synthesis and Purification Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting B-Cell Maturation Antigen with GSK2857916 Antibody-Drug Conjugate in Relapsed or Refractory Multiple Myeloma: A Dose-Escalation and Expansion Phase 1 Trial (BMA117159) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bicellscientific.com [bicellscientific.com]

- 10. cellmosaic.com [cellmosaic.com]

- 11. ADC conjugation [bio-protocol.org]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: GSK2850163 (S enantiomer) Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the S-enantiomer of GSK2850163. It is intended to be a valuable resource for researchers utilizing this compound as a negative control in studies involving the IRE1α signaling pathway. Given the limited publicly available data for the S-enantiomer, this guide also includes detailed, adaptable experimental protocols for determining these key physicochemical properties.

Introduction to GSK2850163 and its S-enantiomer

GSK2850163 is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key transducer in the unfolded protein response (UPR).[1] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. IRE1α possesses both kinase and endoribonuclease (RNase) activity, and its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This process generates a potent transcription factor that upregulates genes involved in protein folding and quality control.

Solubility Data

There is a notable lack of specific, publicly available quantitative solubility data for GSK2850163 (S enantiomer). However, information regarding the active enantiomer can provide a starting point for solvent selection. It is crucial to empirically determine the solubility of the S-enantiomer for any specific application.

Table 1: Solubility of GSK2850163 (Active Enantiomer) in Various Solvents

| Solvent System | Concentration | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (5.04 mM) | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL (5.04 mM) | Clear solution |

Data for the active enantiomer is provided as a reference; similar solvent systems may be applicable to the S-enantiomer, but this requires experimental verification. It is common for enantiomers to have very similar physical properties, including solubility in achiral solvents.

Stability Data

Specific stability data for GSK2850163 (S enantiomer) is also limited. The primary information available comes from supplier data sheets.

Table 2: Stability of GSK2850163 (S enantiomer)

| Condition | Stability | Source |

| Storage at -20°C | ≥ 2 years | MOLNOVA |

General Handling and Storage Recommendations:

-

Solid Form: Store as a solid at -20°C for long-term stability.

-

In Solution: Prepare solutions fresh for each experiment. If storage of stock solutions is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles. The stability of the compound in various solvents and at different pH values has not been publicly documented and should be determined experimentally.

Experimental Protocols

The following are detailed, generic protocols that can be adapted to determine the solubility and stability of GSK2850163 (S enantiomer).

Protocol for Thermodynamic Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of a compound in a specific buffer or solvent.

-

Preparation of Supersaturated Solution:

-

Accurately weigh a small amount of GSK2850163 (S enantiomer) (e.g., 1-2 mg) into a glass vial.

-

Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial. The amount of solvent should be insufficient to fully dissolve the compound, creating a slurry.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Solid and Liquid Phases:

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

-

Alternatively, use a filter with a low-binding membrane (e.g., 0.22 µm PVDF) to separate the supernatant from the solid.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Protocol for Chemical Stability Assessment

This protocol describes a method to evaluate the stability of GSK2850163 (S enantiomer) under various stress conditions.

-

Preparation of Stock Solution:

-

Prepare a stock solution of GSK2850163 (S enantiomer) in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).

-

-

Incubation under Stress Conditions:

-

Dilute the stock solution into various aqueous buffers (e.g., pH 3, 7.4, and 9) to a final concentration suitable for analysis (e.g., 10 µM).

-

Incubate the solutions under different conditions:

-

Temperature: 4°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).

-

Light: Protect one set of samples from light (wrapped in foil) and expose another set to a controlled light source (photostability).

-

-

-

Time-Point Sampling:

-

Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Immediately quench any degradation by freezing the samples at -80°C or by adding a quenching agent if necessary.

-

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

-

Quantify the peak area of the parent compound at each time point.

-

-

Data Interpretation:

-

Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Mandatory Visualizations

IRE1α Signaling Pathway

The following diagram illustrates the IRE1α branch of the Unfolded Protein Response and the point of inhibition by GSK2850163.

Caption: IRE1α signaling pathway and the inhibitory action of GSK2850163.

Experimental Workflow for Solubility and Stability Assessment

The diagram below outlines a logical workflow for the experimental determination of solubility and stability for a research compound like GSK2850163 (S enantiomer).

Caption: General experimental workflow for solubility and stability testing.

Conclusion

The S-enantiomer of GSK2850163 is a critical tool for researchers studying the IRE1α pathway, serving as an indispensable negative control. However, there is a significant lack of publicly available, detailed quantitative data regarding its solubility and stability. The information that is available is primarily from commercial suppliers and lacks experimental detail. Therefore, it is imperative for researchers to experimentally determine these parameters under their specific assay conditions. The protocols and workflows provided in this guide offer a robust framework for conducting such assessments, ensuring the accurate and reliable use of this important research compound.

References

A Researcher's Technical Guide to Procuring and Utilizing GSK2850163 (S enantiomer) as a Negative Control

For scientists and drug development professionals investigating the unfolded protein response (UPR) and specifically the role of inositol-requiring enzyme-1 alpha (IRE1α), the use of precise chemical tools is paramount. GSK2850163 is a potent and selective inhibitor of IRE1α's kinase and endoribonuclease (RNase) activities.[1][2][3] To ensure the specificity of experimental findings with GSK2850163, its biologically inactive S enantiomer, GSK2850163 (S enantiomer), serves as an essential negative control. This guide provides an in-depth overview of where to purchase this critical research compound, its technical specifications, and detailed protocols for its use in key experiments.

Procurement of GSK2850163 (S enantiomer)

GSK2850163 (S enantiomer), identified by CAS number 2309519-81-9, is available from several reputable chemical suppliers specializing in research-grade small molecules. When selecting a supplier, researchers should consider factors such as purity, availability of analytical data (e.g., HPLC, HNMR, MSDS), and shipping conditions.

Table 1: Supplier Information for GSK2850163 (S enantiomer)

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| MedChemExpress | HY-U00459A | >98% (Typically) | 1 mg, 5 mg, 10 mg | Described as the inactive enantiomer of GSK2850163.[4][5] |

| MOLNOVA | M37684 | >98% (HPLC) | 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Provides COA, Datasheet, HNMR, HPLC, and MSDS upon request.[6] |

| TargetMol | T10044 | >98% (Typically) | 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Also explicitly listed as the inactive enantiomer. |

Note: Purity and availability are subject to change. Researchers are advised to contact suppliers directly for the most current information and to request lot-specific certificates of analysis.

Chemical and Physical Properties

A summary of the key chemical properties of GSK2850163 (S enantiomer) is provided below.

Table 2: Physicochemical Properties of GSK2850163 (S enantiomer)

| Property | Value |

| Molecular Formula | C₂₄H₂₉Cl₂N₃O |

| Molecular Weight | 446.41 g/mol |

| CAS Number | 2309519-81-9 |

| Appearance | Typically a solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

The primary application of GSK2850163 (S enantiomer) is as a negative control alongside its active (R) enantiomer to demonstrate that the observed biological effects are due to the specific inhibition of IRE1α.

Preparation of Stock and Working Solutions

Proper preparation of the compound is critical for reproducible experimental results.

-

Stock Solution Preparation (10 mM in DMSO):

-

Equilibrate the vial of GSK2850163 (S enantiomer) to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial. For example, to a 1 mg vial (MW: 446.41 g/mol ), add 224.0 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can aid in this process.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Prepare working solutions by serially diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

-

Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] Perform a vehicle control with the same final concentration of DMSO.

-

In Vitro IRE1α Kinase Activity Assay

This assay measures the ability of the compound to inhibit the kinase activity of IRE1α.

-

Materials:

-

Recombinant human IRE1α (cytoplasmic domain)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate for IRE1α)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

GSK2850163 (active enantiomer) and GSK2850163 (S enantiomer)

-

-

Procedure:

-

Prepare serial dilutions of GSK2850163 and GSK2850163 (S enantiomer) in the kinase assay buffer.

-

In a 96-well plate, add the recombinant IRE1α enzyme and the test compounds (or vehicle control).

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value. GSK2850163 (S enantiomer) is expected to show no significant inhibition.

-

XBP1 mRNA Splicing Assay in Cultured Cells

This cellular assay assesses the inhibition of the RNase activity of IRE1α by measuring the splicing of its substrate, XBP1 mRNA.

-

Materials:

-

Human cell line known to have a robust UPR (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

GSK2850163 (active enantiomer) and GSK2850163 (S enantiomer)

-

TRIzol reagent for RNA extraction

-

Reverse transcription kit

-

PCR reagents and primers flanking the XBP1 splice site

-

Agarose gel electrophoresis equipment

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of GSK2850163, GSK2850163 (S enantiomer), or vehicle (DMSO) for 1-2 hours.

-

Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM) to the cell culture medium and incubate for an additional 4-6 hours.

-

Harvest the cells and extract total RNA using TRIzol.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

-

Separate the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.

-

Visualize the bands using a gel documentation system and quantify the band intensities. The ratio of spliced to unspliced XBP1 is a measure of IRE1α RNase activity. GSK2850163 (S enantiomer) should not inhibit the tunicamycin- or thapsigargin-induced splicing of XBP1.

-

Visualizing the Experimental Context

Understanding the signaling pathway and the experimental workflow is crucial for designing and interpreting experiments. The following diagrams, generated using the DOT language, illustrate these concepts.

IRE1α Signaling Pathway and Point of Inhibition

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of XBP1 mRNA. The spliced mRNA is translated into the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation to restore ER homeostasis. GSK2850163 inhibits both the kinase and RNase activities of IRE1α.

Caption: IRE1α signaling pathway and the inhibitory action of GSK2850163.

General Experimental Workflow for Assessing IRE1α Inhibition

The following diagram outlines the typical workflow for evaluating the inhibitory potential of a compound on IRE1α activity, incorporating the use of the inactive S enantiomer as a negative control.

Caption: Workflow for evaluating IRE1α inhibition using an XBP1 splicing assay.

By adhering to these guidelines and protocols, researchers can confidently procure and effectively utilize GSK2850163 (S enantiomer) as a negative control, thereby enhancing the rigor and reliability of their investigations into the IRE1α signaling pathway.

References

Unraveling the Stereochemistry of Cell Signaling Inhibition: A Technical Guide to GSK2850163 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chiral-specific interactions of the potent IRE1α inhibitor, GSK2850163, and its enantiomeric counterpart in the context of cellular signaling. By dissecting the available data and experimental methodologies, this document serves as a comprehensive resource for understanding the critical role of stereochemistry in the targeted inhibition of the Unfolded Protein Response pathway.

Introduction: The Unfolded Protein Response and IRE1α

The Unfolded Protein Response (UPR) is a fundamental cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key transducer in this pathway is the inositol-requiring enzyme 1α (IRE1α), a unique bifunctional enzyme possessing both serine/threonine kinase and endoribonuclease (RNase) domains.[1] Upon ER stress, IRE1α autophosphorylates and activates its RNase domain, which then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1] This splicing event generates a potent transcription factor, XBP1s, that upregulates a host of genes involved in protein folding, quality control, and ER-associated degradation, thereby helping to restore ER homeostasis.[1] Given its central role in cellular stress and survival, IRE1α has emerged as a compelling therapeutic target in various diseases, including cancer and inflammatory conditions.

The Role of Chirality in GSK2850163 Activity

GSK2850163 is a small molecule inhibitor that has been identified as a potent modulator of IRE1α activity.[1] Crucially, GSK2850163 is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers.[1][2] In pharmacology, it is well-established that stereochemistry can profoundly influence a drug's biological activity.[2][3][4] One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to off-target effects.[2][3]

In the case of GSK2850163, the biological activity is attributed to one specific enantiomer, while its counterpart, the S-enantiomer, is reported to be inactive.[1][5][6][7][8] This makes the S-enantiomer an invaluable tool for researchers, serving as a negative control to ensure that the observed biological effects are specifically due to the inhibition of IRE1α by the active enantiomer and not due to non-specific or off-target interactions.[1]

Mechanism of Action: Inhibition of the IRE1α Pathway

The active enantiomer of GSK2850163 exerts its biological effect by inhibiting both the kinase and RNase activities of IRE1α.[1] This dual inhibition effectively shuts down the IRE1α signaling cascade, preventing the splicing of XBP1 mRNA and the subsequent upregulation of UPR target genes. The precise mechanism involves the binding of GSK2850163 to the kinase domain of IRE1α, which allosterically inhibits its RNase activity.

Quantitative Data on Enantiomeric Activity

| Compound | Target | Activity | IC50 Value |

| GSK2850163 (Active Enantiomer) | IRE1α (Kinase) | Inhibitor | Data not specified in provided results |

| IRE1α (RNase) | Inhibitor | Data not specified in provided results | |

| XBP1 Splicing (Cellular) | Inhibitor | Data not specified in provided results | |

| GSK2850163 (S-enantiomer) | IRE1α | Inactive | Not Applicable |

Note: Specific IC50 values for the active enantiomer were not detailed in the provided search results, but it is characterized as a potent inhibitor. The "Inactive" status for the S-enantiomer is based on supplier information.[1]

Experimental Protocols

To assess the differential activity of the GSK2850163 enantiomers, specific in vitro and cellular assays are employed. The following are detailed methodologies for key experiments.

IRE1α Kinase Assay

This assay biochemically measures the ability of a compound to inhibit the kinase activity of IRE1α.

Detailed Protocol:

-

Compound Preparation: Prepare serial dilutions of GSK2850163 and its S-enantiomer in 100% DMSO.

-

Reagent Preparation: Prepare a kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and a detergent like Brij-35). Prepare a solution of recombinant human IRE1α protein and a suitable kinase substrate.

-

Assay Plate Setup: In a 384-well microplate, add the kinase assay buffer.

-

Compound Addition: Add the diluted compounds (including a DMSO vehicle control) to the appropriate wells.

-

Enzyme Addition: Add the recombinant IRE1α to the wells and incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

-

Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Reaction Termination and Detection: Stop the reaction and measure the remaining ATP levels or the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cellular XBP1 Splicing Assay

This assay measures the ability of a compound to inhibit the RNase activity of IRE1α in a cellular context by quantifying the splicing of XBP1 mRNA.

Detailed Protocol:

-

Cell Culture: Seed a suitable human cell line (e.g., a multiple myeloma cell line) in a multi-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Pre-treat the cells with serial dilutions of GSK2850163 and its S-enantiomer for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).

-

ER Stress Induction: Induce ER stress by adding an agent such as tunicamycin or thapsigargin to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to induce robust XBP1 splicing (e.g., 4-6 hours).

-

RNA Isolation: Lyse the cells and isolate total RNA using a standard commercially available kit.

-

RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA that is removed by IRE1α.

-

Analysis: Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.

-

Quantification and Data Analysis: Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1.[1] Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.[1]

Conclusion

GSK2850163 is a potent and well-characterized inhibitor of the IRE1α signaling pathway, a critical arm of the Unfolded Protein Response.[1] Its biological activity is stereospecific, residing in one enantiomer. The corresponding S-enantiomer is inactive and serves as an essential negative control for in vitro and in vivo studies, ensuring the specificity of the observed effects.[1] The experimental protocols provided offer a robust framework for researchers to independently verify the activity of GSK2850163 and to further explore the role of the IRE1α signaling pathway in health and disease.[1] Understanding the stereochemical requirements for IRE1α inhibition is paramount for the development of novel and selective therapeutics targeting the UPR.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Utilizing GSK2850163 (S enantiomer) as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2850163 is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a critical mediator of the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2] IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[2][3] Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain, which then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2] This splicing event generates a potent transcription factor, XBP1s, that upregulates genes involved in protein folding and quality control to restore ER homeostasis.[2]

These application notes provide detailed protocols for using the S-enantiomer of GSK2850163 as a negative control in key experiments designed to probe the IRE1α signaling pathway.

Data Presentation

The following table summarizes the inhibitory activity of the R- and S-enantiomers of GSK2850163 against IRE1α.

| Compound | Target | Activity | IC50 | Reference |

| GSK2850163 (R-enantiomer) | IRE1α | Kinase Inhibition | 20 nM | [1][4] |

| IRE1α | RNase Inhibition | 200 nM | [1][4] | |

| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive | [2][5][6] |

| IRE1α | RNase Inhibition | Inactive | [2][5][6] |

Signaling Pathways and Experimental Workflows

To effectively use GSK2850163 (S enantiomer) as a negative control, it is crucial to understand the signaling pathway it is intended to not perturb. The following diagrams illustrate the IRE1α signaling pathway and a typical experimental workflow for testing the activity of GSK2850163 and its S-enantiomer.

Caption: IRE1α signaling pathway under ER stress and the inhibitory action of GSK2850163.

Caption: A generalized workflow for comparing the effects of GSK2850163 enantiomers.

Experimental Protocols

Herein are detailed protocols for key experiments to validate the inactivity of the S-enantiomer of GSK2850163 and confirm the activity of the R-enantiomer.

Protocol 1: XBP1 mRNA Splicing Assay by RT-PCR

This assay directly measures the endoribonuclease activity of IRE1α by detecting the splicing of XBP1 mRNA.

1. Cell Culture and Treatment: a. Seed a suitable cell line (e.g., HeLa, HEK293T, or a cancer cell line known to have an active UPR) in a 6-well plate. b. Allow cells to adhere and grow to 70-80% confluency. c. Induce ER stress by treating the cells with an agent like tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) for a predetermined time (e.g., 4-16 hours). d. Concurrently, treat the cells with the desired concentrations of GSK2850163 (R-enantiomer), GSK2850163 (S-enantiomer), or vehicle control (e.g., DMSO). A typical concentration range for the active enantiomer is 10 nM to 1 µM. The S-enantiomer should be tested at the same concentrations.

2. RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit). b. Quantify the RNA and assess its purity. c. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.